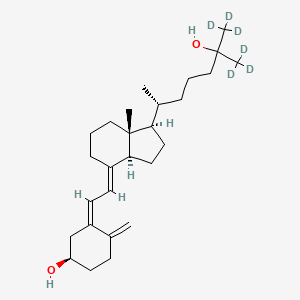

3-epi-25-Hydroxy Vitamin D3-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

406.7 g/mol |

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3D3,4D3 |

InChI Key |

JWUBBDSIWDLEOM-IBDKAFOJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 3-epi-25-hydroxyvitamin D3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C3-epimer of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), has emerged from a chemical curiosity to a metabolite of significant biological interest. Initially identified as an interference in analytical assays for vitamin D status, research has unveiled its unique metabolic pathway, distinct physiological concentrations, and nuanced biological activities. This technical guide provides a comprehensive overview of the current understanding of 3-epi-25(OH)D3, focusing on its metabolism, binding characteristics, physiological functions, and the analytical methodologies for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of this intriguing vitamin D metabolite.

Introduction

Vitamin D is a crucial prohormone primarily known for its role in calcium and phosphate homeostasis and bone health. Its biological activity is mediated through a series of hydroxylations, first in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and biomarker of vitamin D status, and subsequently in the kidneys and other tissues to produce the hormonally active form, 1α,25-dihydroxyvitamin D (1α,25(OH)2D). The discovery of a stereoisomer of 25-hydroxyvitamin D3, namely 3-epi-25-hydroxyvitamin D3, has added a new layer of complexity to the vitamin D metabolic pathway. This epimer, differing only in the stereochemical orientation of the hydroxyl group at the C3 position of the A-ring, is now recognized as a common metabolite in humans, particularly in infants.[1] Its presence necessitates a re-evaluation of vitamin D metabolism, function, and clinical assessment.

Metabolism of 3-epi-25-hydroxyvitamin D3

The formation of 3-epi-25(OH)D3 is an enzymatic process that can occur for all major vitamin D metabolites.[2] While the specific enzyme responsible for this C3-epimerization has not yet been fully identified, it is known to be present in various tissues, including the liver, keratinocytes, osteoblasts, and intestinal cells.[3][4] The epimerization appears to be a unidirectional conversion from the β- to the α-orientation.[5]

Once formed, 3-epi-25(OH)D3 serves as a substrate for the same hydroxylases that act on 25(OH)D3. It can be hydroxylated by CYP27B1 to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3), the biologically active form of the epimer.[4] It can also be hydroxylated by CYP24A1, the enzyme responsible for the catabolism of vitamin D metabolites.

Quantitative Data

The presence and concentration of 3-epi-25(OH)D3 vary significantly with age and vitamin D status. Its binding affinities to the Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP) also differ from its non-epimeric counterpart.

Table 1: Serum Concentrations of 3-epi-25-hydroxyvitamin D3

| Population | Concentration Range | Percentage of Total 25(OH)D3 | Citation(s) |

| Infants (< 1 year) | 0 - 188 ng/mL | Up to 60% | [1][6] |

| Children (1-17 years) | Detectable, lower than infants | Median 5.5% | [7] |

| Adults | 0 - 4.9 ng/mL | 0% - 25.5% | [8][9] |

| Pregnant Women | Detectable in ~95% | Up to 19.9% | [10] |

Table 2: Binding Affinities and Biological Potency

| Compound | Target | Relative Binding Affinity / Potency | Citation(s) |

| 3-epi-1α,25(OH)2D3 | Vitamin D Receptor (VDR) | Lower than 1α,25(OH)2D3 | [4] |

| 3-epi-1α,25(OH)2D3 | Vitamin D Binding Protein (DBP) | 2.5-fold higher than 1α,25(OH)2D3 | [5] |

| 3-epi-1α,25(OH)2D3 | Transcriptional Activity | Generally lower than 1α,25(OH)2D3 | [11] |

| 3-epi-1α,25(OH)2D3 | Anti-proliferative Activity | Lower than 1α,25(OH)2D3 | [5][12] |

| 3-epi-1α,25(OH)2D3 | PTH Suppression | Equipotent to 1α,25(OH)2D3 | [4] |

Biological Significance and Function

The biological activity of 3-epi-25(OH)D3 is mediated through its active form, 3-epi-1α,25(OH)2D3. While generally considered less potent than 1α,25(OH)2D3, it exhibits distinct biological effects.

-

Genomic Actions: 3-epi-1α,25(OH)2D3 binds to the VDR, albeit with a lower affinity than 1α,25(OH)2D3.[4] This interaction initiates the canonical VDR signaling pathway, leading to the regulation of target gene expression. However, the reduced binding affinity often results in a blunted transcriptional response for many genes involved in calcium homeostasis and cellular differentiation.

-

Anti-proliferative Effects: Both 1α,25(OH)2D3 and its 3-epimer have been shown to inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells.[13][14] However, 3-epi-1α,25(OH)2D3 is generally less potent in this regard.[5]

-

Parathyroid Hormone (PTH) Regulation: Interestingly, 3-epi-1α,25(OH)2D3 has been reported to be as potent as 1α,25(OH)2D3 in suppressing PTH secretion from parathyroid cells in vitro.[4] This suggests a potentially unique pharmacological profile with less calcemic activity but retained PTH-suppressive effects.

-

Clinical Relevance: The high concentrations of 3-epi-25(OH)D3 in infants have raised questions about its role in development. Its presence can lead to an overestimation of total 25(OH)D levels by analytical methods that do not separate the epimers, potentially leading to misclassification of vitamin D status.[1][8] In adults, the significance of the lower circulating concentrations is still under investigation, with some studies suggesting potential associations with cardiovascular health.[15]

Experimental Protocols

Accurate measurement and study of 3-epi-25(OH)D3 require specific and validated methodologies.

Protocol: Quantification of 3-epi-25(OH)D3 in Serum by LC-MS/MS

This protocol outlines a general procedure for the chromatographic separation and quantification of 25(OH)D3 and 3-epi-25(OH)D3.

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction): a. To 100 µL of serum or plasma, add 200 µL of methanol containing an internal standard (e.g., d6-25(OH)D3). b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube. e. Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18) to further purify and concentrate the analytes. f. Elute the analytes with an appropriate solvent (e.g., methanol). g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Liquid Chromatography: a. Column: A pentafluorophenyl (PFP) column is recommended for optimal separation of the epimers. b. Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid, is typically used. c. Flow Rate: ~0.4 mL/min. d. Injection Volume: 10-20 µL.

3. Tandem Mass Spectrometry: a. Ionization: Electrospray ionization (ESI) in positive mode. b. Detection: Multiple Reaction Monitoring (MRM). c. MRM Transitions:

- 25(OH)D3: e.g., m/z 401.3 → 383.3

- 3-epi-25(OH)D3: e.g., m/z 401.3 → 383.3 (requires chromatographic separation)

- d6-25(OH)D3 (Internal Standard): e.g., m/z 407.3 → 389.3

"Serum Sample" -> "Protein Precipitation" [label="Add Methanol + IS"];

"Protein Precipitation" -> "Centrifugation";

"Centrifugation" -> "Supernatant Collection";

"Supernatant Collection" -> "Solid-Phase Extraction (SPE)";

"SPE" -> "Elution";

"Elution" -> "Evaporation & Reconstitution";

"Evaporation & Reconstitution" -> "LC-MS/MS Analysis";

"LC-MS/MS Analysis" -> "Data Processing & Quantification";

}

Protocol: In Vitro Study of Vitamin D Metabolism in Cell Culture

This protocol provides a general framework for studying the conversion of 25(OH)D3 to its metabolites, including 3-epi-25(OH)D3, in cultured cells.

1. Cell Culture: a. Culture appropriate cell lines (e.g., HepG2 for liver metabolism, primary human keratinocytes) in their recommended growth medium and conditions (e.g., 37°C, 5% CO2). b. Seed cells in multi-well plates and allow them to reach a desired confluency (e.g., 80-90%).

2. Treatment with Vitamin D Metabolites: a. Prepare a stock solution of 25(OH)D3 in a suitable solvent (e.g., ethanol). b. Dilute the stock solution in culture medium to the desired final concentrations. c. Remove the growth medium from the cells and replace it with the treatment medium. d. Incubate the cells for a specified period (e.g., 24-48 hours).

3. Extraction of Metabolites: a. Harvest the cells and the culture medium separately. b. For the cell lysate, add a solvent like methanol to extract the metabolites. c. For the culture medium, perform a liquid-liquid or solid-phase extraction to isolate the vitamin D metabolites.

4. Analysis of Metabolites: a. Analyze the extracted samples by LC-MS/MS using a method capable of separating 25(OH)D3, 3-epi-25(OH)D3, and other relevant metabolites. b. Quantify the different metabolites to determine the extent of epimerization and other metabolic conversions.

Conclusion and Future Directions

The discovery and characterization of 3-epi-25-hydroxyvitamin D3 have significantly advanced our understanding of vitamin D metabolism and physiology. It is now clear that this epimer is a prevalent metabolite, particularly in early life, with distinct biological activities. The lower calcemic potential but retained PTH-suppressive activity of its active form, 3-epi-1α,25(OH)2D3, suggests intriguing possibilities for therapeutic applications.

Future research should focus on several key areas:

-

Identification of the C3-epimerase enzyme: Elucidating the genetic and molecular identity of the enzyme(s) responsible for C3-epimerization is a critical next step.

-

Long-term physiological effects: The long-term consequences of the high levels of 3-epi-25(OH)D3 in infants are yet to be determined.

-

Pharmacological potential: Further investigation into the differential effects of 3-epi-1α,25(OH)2D3 on various target tissues could lead to the development of novel vitamin D analogs with improved therapeutic profiles.

-

Standardization of analytical methods: Continued development and standardization of analytical methods that can accurately and reliably distinguish between the C3-epimer and non-epimeric forms of vitamin D metabolites are essential for both clinical diagnostics and research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lcms.cz [lcms.cz]

- 3. In vitro metabolic activation of vitamin D3 by using a multi-compartment microfluidic liver-kidney organ on chip platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of 3-epi-1alpha,25-dihydroxyvitamin D3 involved in 1alpha,25-dihydroxyvitamin D3 metabolic pathway in cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epidemiologic study of the C-3 epimer of 25-hydroxyvitamin D3 in a population-based sample - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-epi-25(OH)D – nowy metabolit, potencjalne działanie biologiczne, problematyka interferencji w oznaczeniach. - Standardy Medyczne [standardy.pl]

- 13. 1alpha,25-dihydroxyvitamin D3 inhibits prostate cancer cell growth by androgen-dependent and androgen-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiproliferative effects of 1,25-dihydroxyvitamin D3 on breast cells: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www5.cscc.unc.edu [www5.cscc.unc.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 3-epi-25-hydroxy Vitamin D3-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-epi-25-hydroxy vitamin D3-d6, a crucial internal standard for the accurate quantification of vitamin D metabolites in clinical and research settings.

Introduction

3-epi-25-hydroxy vitamin D3 is a significant, biologically occurring epimer of 25-hydroxy vitamin D3. The accurate measurement of its circulating levels, alongside other vitamin D metabolites, is vital for a comprehensive understanding of vitamin D status and its implications for human health. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[1] This guide details a plausible synthetic route and the analytical methods for the characterization of this important molecule.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves two key transformations: the introduction of a hexadeuterated side chain and the stereochemical inversion of the hydroxyl group at the C-3 position of the A-ring. A convergent synthetic strategy is typically employed, involving the synthesis of a deuterated side-chain precursor followed by its coupling to a suitable A-ring synthon, and subsequent epimerization.

Experimental Protocol:

A plausible synthetic pathway can be constructed based on established methods for the synthesis of deuterated vitamin D analogs and C-3 epimerization.[2][3]

Step 1: Synthesis of the Deuterated Side Chain Grignard Reagent (CD3MgBr)

This reagent is commercially available or can be prepared from deuterated methyl bromide (CD3Br) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

Step 2: Synthesis of the d6-Side Chain Precursor

A suitable starting material, such as a C-22 aldehyde or ester derived from a vitamin D precursor or other steroid, is reacted with the deuterated Grignard reagent (CD3MgBr). This reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to introduce the two deuterated methyl groups at C-26 and C-27, forming the hexadeuterated side chain.

Step 3: Coupling of the Deuterated Side Chain to the A-Ring Synthon

The d6-side chain, now part of a larger CD-ring fragment, is coupled with a protected A-ring synthon. This is often achieved using a Wittig-Horner or similar coupling reaction to form the complete vitamin D triene system.

Step 4: C-3 Epimerization via Mitsunobu Reaction

The inversion of the C-3 hydroxyl group from the natural β-configuration to the α-configuration is a critical step to form the "epi" isomer. This is commonly achieved through a Mitsunobu reaction.[4][5][6] The 3β-hydroxy vitamin D3-d6 intermediate is reacted with a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in an SN2 reaction with inversion of stereochemistry at the C-3 position, forming the corresponding ester.

Step 5: Hydrolysis of the Ester

The resulting ester from the Mitsunobu reaction is then hydrolyzed under basic conditions (e.g., with potassium hydroxide in methanol) to yield the final product, this compound.

Purification:

Purification at each step is crucial and is typically performed using column chromatography on silica gel. The final product is often purified by high-performance liquid chromatography (HPLC) to ensure high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. The primary techniques used are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H38D6O2 | [7] |

| Molecular Weight | 406.67 g/mol | [7] |

| Appearance | White to Off-White Solid | [7] |

| Storage | -80°C, under inert atmosphere | [8] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary method for the quantification and confirmation of this compound and its non-deuterated analog in biological matrices.

Experimental Protocol:

-

Sample Preparation: Samples (e.g., serum or plasma) are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the vitamin D metabolites.[9]

-

Chromatography: Chromatographic separation is critical to resolve 3-epi-25-hydroxy vitamin D3 from its isobaric and more abundant non-epimeric form, 25-hydroxy vitamin D3. This is often achieved using a pentafluorophenyl (PFP) or similar stationary phase column.[9][10]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in positive ion mode with electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions.

Quantitative Data from LC-MS/MS Analysis:

| Parameter | Typical Value |

| Retention Time | Dependent on the specific chromatographic conditions, but distinct from 25-hydroxy vitamin D3. |

| Precursor Ion ([M+H]+) | m/z 407.4 |

| Product Ions | Common fragments result from the loss of water (m/z 389.4) and further fragmentation of the triene system. |

| Isotopic Purity | Typically ≥98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagrams

Synthesis Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound [smolecule.com]

- 8. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. academic.oup.com [academic.oup.com]

In Vitro Metabolism of 3-epi-25-hydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), a significant C-3 epimer of 25-hydroxyvitamin D3. Understanding the metabolic fate of this epimer is crucial for accurately assessing vitamin D status and for the development of novel vitamin D analogues. This document details the key metabolic pathways, enzymes, and in vitro models used to study the biotransformation of 3-epi-25(OH)D3. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of the metabolic processes.

Introduction to 3-epi-25-hydroxyvitamin D3 Metabolism

3-epi-25(OH)D3 is a stereoisomer of 25(OH)D3, differing in the orientation of the hydroxyl group at the C-3 position. While once considered a minor and inactive metabolite, studies have shown that 3-epi-25(OH)D3 is present in significant concentrations in human serum, particularly in infants.[1] The biological activity of 3-epi-25(OH)D3 and its downstream metabolites is an area of active research, with some studies suggesting it may have distinct physiological roles compared to the canonical vitamin D3 pathway. The in vitro metabolism of 3-epi-25(OH)D3 primarily involves C-3 epimerization, 1α-hydroxylation, and side-chain oxidation, catalyzed by a series of cytochrome P450 (CYP) enzymes.

Key Metabolic Pathways and Enzymes

The metabolism of 3-epi-25(OH)D3 in vitro follows several key pathways:

-

C-3 Epimerization: The reversible conversion between 25(OH)D3 and 3-epi-25(OH)D3 is catalyzed by a yet-to-be-fully-characterized 25-hydroxyvitamin D3 3-epimerase.[2] This enzymatic activity has been observed in the microsomal fractions of various cell types, including liver cells.[2][3] Studies in rat and human liver microsomes indicate that this epimerase utilizes NADH as a preferred cofactor.[2]

-

1α-Hydroxylation: 3-epi-25(OH)D3 can be hydroxylated at the 1α-position by the enzyme CYP27B1 to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1,25(OH)2D3).[4] This metabolite is considered the biologically active form of the epimer.

-

Side-Chain Oxidation (Catabolism): Similar to its non-epimeric counterpart, 3-epi-1,25(OH)2D3 undergoes further metabolism and inactivation, primarily through the C-24 oxidation pathway catalyzed by CYP24A1.[5] This leads to the formation of metabolites such as 3-epi-calcitroic acid.[5] Studies have shown that 3-epi-1,25(OH)2D3 has a slower rate of side-chain oxidation by CYP24A1 compared to 1,25(OH)2D3, suggesting a greater metabolic stability.[5]

-

Other Hydroxylation Pathways: The enzyme CYP3A4 has also been implicated in the metabolism of vitamin D metabolites and may play a role in the further hydroxylation of 3-epi-25(OH)D3 and its downstream products.[6][7]

Below is a diagram illustrating the primary metabolic pathways of 3-epi-25-hydroxyvitamin D3.

Quantitative Data from In Vitro Models

The following tables summarize key quantitative data obtained from various in vitro models studying the metabolism of 3-epi-25(OH)D3 and its metabolites.

Table 1: Enzyme Kinetics of 25-hydroxyvitamin D3 3-epimerase in Liver Microsomes

| In Vitro Model | Substrate | Km (μM) | Cofactor | Reference |

| Rat Liver Microsomes | 25(OH)D3 | 14 | NADH (preferred) | [2] |

| Human Liver Microsomes | 25(OH)D3 | Not reported | NADH (preferred) | [2] |

Table 2: Comparative Metabolism of 1α,25(OH)2D3 and 3-epi-1α,25(OH)2D3 by Rat CYP24A1

| Substrate | Metabolite | Relative Amount Produced | In Vitro System | Reference |

| 1α,25(OH)2D3 | Calcitroic acid | 3-fold higher | Purified rat CYP24A1 (reconstituted) | [5] |

| 3-epi-1α,25(OH)2D3 | 3-epi-calcitroic acid | 3-fold lower | Purified rat CYP24A1 (reconstituted) | [5] |

Experimental Protocols for In Vitro Metabolism Studies

This section provides detailed methodologies for key experiments used to investigate the in vitro metabolism of 3-epi-25(OH)D3.

Metabolism using Human Liver Microsomes

This protocol is adapted from studies characterizing the 25-hydroxyvitamin D3 3-epimerase activity.[2][3]

Objective: To determine the enzymatic conversion of 25(OH)D3 to 3-epi-25(OH)D3 in human liver microsomes.

Materials:

-

Human liver microsomes (commercially available)

-

25-hydroxyvitamin D3 (substrate)

-

3-epi-25-hydroxyvitamin D3 (standard)

-

NADH or NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Methanol, acetonitrile, and other HPLC/LC-MS grade solvents

-

Internal standard (e.g., deuterated 25(OH)D3)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the substrate 25(OH)D3 (concentration range to determine kinetics, e.g., 1-50 μM).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding the cofactor (NADH or NADPH, typically 1 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes), ensuring gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

LC-MS/MS Analysis:

-

Use a C18 or a pentafluorophenyl (PFP) column for chromatographic separation of 25(OH)D3 and 3-epi-25(OH)D3.[1][8]

-

Employ a suitable mobile phase gradient (e.g., water with 0.1% formic acid and methanol or acetonitrile).

-

Set the mass spectrometer to monitor the specific mass transitions for 25(OH)D3, 3-epi-25(OH)D3, and the internal standard.

Below is a workflow diagram for this experimental protocol.

Metabolism using Recombinant CYP Enzymes

This protocol is based on studies investigating the role of specific CYP enzymes in vitamin D metabolism.[5][6]

Objective: To assess the metabolic activity of a specific recombinant human CYP enzyme (e.g., CYP24A1, CYP3A4) towards 3-epi-25(OH)D3 or its metabolites.

Materials:

-

Recombinant human CYP enzyme (e.g., expressed in E. coli or baculovirus systems)

-

Cytochrome P450 reductase and cytochrome b5 (for microsomal CYPs) or adrenodoxin and adrenodoxin reductase (for mitochondrial CYPs)

-

Substrate (e.g., 3-epi-1,25(OH)2D3)

-

NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+) or NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Solvents for extraction and analysis

Procedure:

-

Reconstituted System Preparation: Prepare a reconstituted enzyme system by mixing the recombinant CYP enzyme, its redox partners, and liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in the reaction buffer.

-

Reaction Mixture: In a reaction vessel, combine the reconstituted enzyme system with the substrate.

-

Initiation and Incubation: Pre-warm the mixture to 37°C and initiate the reaction by adding the NADPH-generating system or NADPH. Incubate at 37°C for a defined period.

-

Extraction: Stop the reaction and extract the metabolites using an organic solvent such as ethyl acetate or by solid-phase extraction.

-

Analysis: Evaporate the solvent, reconstitute the residue in a suitable solvent, and analyze the metabolites by HPLC or LC-MS/MS.

Signaling and Regulatory Considerations

While the direct signaling pathways initiated by 3-epi-25(OH)D3 are still under investigation, its metabolism is intrinsically linked to the broader vitamin D signaling network. The conversion of 3-epi-25(OH)D3 to 3-epi-1,25(OH)2D3 suggests that this epimer can activate the Vitamin D Receptor (VDR), albeit potentially with different affinity and transcriptional activity compared to 1,25(OH)2D3. The expression of key metabolic enzymes, particularly CYP24A1, is regulated by VDR activation, creating a feedback loop.

The following diagram illustrates the relationship between the metabolism of 3-epi-25(OH)D3 and the vitamin D signaling pathway.

Conclusion

The in vitro study of 3-epi-25-hydroxyvitamin D3 metabolism is essential for a complete understanding of vitamin D physiology and pathology. The use of diverse in vitro models, from subcellular fractions to recombinant enzymes and cultured cells, has been instrumental in elucidating the key metabolic pathways and the enzymes involved. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. Further investigation is warranted to fully characterize the C-3 epimerase and to explore the biological significance of the 3-epi metabolic pathway in various physiological and disease states. The continued development of sensitive analytical techniques will be crucial for advancing our knowledge in this area.

References

- 1. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic properties of 25-hydroxyvitamin D3 3-epimerase in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between Vitamin D and the Drug Metabolizing Enzyme CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

The C3-Epimerase Pathway: A Novel Dimension in Vitamin D Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The classical understanding of vitamin D metabolism has been significantly expanded with the discovery and characterization of the C3-epimerase pathway. This alternative metabolic route, involving the conversion of vitamin D metabolites to their C3-epimers, has profound implications for assessing vitamin D status and understanding its physiological roles. This technical guide provides a comprehensive overview of the C3-epimerase pathway, including its discovery, enzymatic machinery, and the biological activities of its downstream metabolites. Detailed experimental protocols for the analysis of C3-epimers and quantitative data on their receptor binding and potency are presented to serve as a valuable resource for researchers, clinicians, and professionals in drug development.

Introduction

Vitamin D, a prohormone crucial for calcium homeostasis and a myriad of other physiological processes, undergoes a series of hydroxylations to become biologically active. The canonical pathway involves the conversion of vitamin D3 (cholecalciferol) or D2 (ergocalciferol) to 25-hydroxyvitamin D [25(OH)D] in the liver, followed by hydroxylation in the kidneys to the active form, 1α,25-dihydroxyvitamin D [1α,25(OH)₂D]. However, the discovery of C3-epimers, stereoisomers of vitamin D metabolites with an altered orientation of the hydroxyl group at the C3 position, has unveiled a parallel metabolic pathway with distinct physiological consequences.[1][2][3] These epimers, particularly 3-epi-25(OH)D₃, can be present in significant concentrations, especially in infants and pregnant women, and their incomplete detection by conventional immunoassays can lead to an overestimation of vitamin D status.[1][2][4][5] The gold standard for accurate quantification that separates epimers from their non-epimeric counterparts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][6]

The C3-Epimerase Metabolic Pathway

The C3-epimerization pathway runs parallel to the classical vitamin D metabolic cascade. The key enzymatic step is the conversion of the hydroxyl group at the C3 position from the α-orientation to the β-orientation.[1][2][3] This transformation is catalyzed by a yet-to-be-fully-identified epimerase enzyme.[1][2][3]

All major forms of vitamin D can undergo this epimerization.[1] The primary substrate for this pathway is 25(OH)D₃, which is converted to 3-epi-25(OH)D₃. Subsequently, 3-epi-25(OH)D₃ can be hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) in the kidneys to form 3-epi-1α,25(OH)₂D₃.[1] Similarly, 1α,25(OH)₂D₃ can also be directly converted to its epimeric form, 3-epi-1α,25(OH)₂D₃.[1]

The enzyme responsible for C3-epimerization is known to be located in the endoplasmic reticulum of various cells, including those in the liver, bone, and skin.[1][5]

Quantitative Data on C3-Epimer Activity

The biological activity of C3-epimers is generally lower than their non-epimeric counterparts due to reduced binding affinity to the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP).[1][2]

| Metabolite | Binding to DBP (Relative to non-epimer) | Binding to VDR (Relative to non-epimer) | Biological Potency (Relative to non-epimer) |

| 3-epi-25(OH)D₃ | ~36-46%[1] | Not applicable | Biological activity in humans is not yet fully identified.[2] |

| 3-epi-1α,25(OH)₂D₃ | Data not consistently available | ~2-3%[1] | Induces osteocalcin (BGLP) VDR-binding downstream at ~15%.[1] Possesses antiproliferative activities at approximately 10-30%.[1] |

Experimental Protocols

Accurate measurement of C3-epimers is critical for research and clinical applications. LC-MS/MS is the recommended method due to its ability to chromatographically separate and sensitively detect these compounds.[1][6]

Sample Preparation: Liquid-Liquid Extraction for Serum/Plasma

This protocol is a common method for extracting vitamin D metabolites from serum or plasma prior to LC-MS/MS analysis.[6][7]

-

Aliquoting: Transfer 400 µL of serum or plasma to a glass vial.

-

Internal Standard Addition: Add 15 µL of an internal standard solution (e.g., 1 µg/mL of d6-25-hydroxyvitamin D3 in methanol).

-

Protein Precipitation: Add 400 µL of 0.2 M ZnSO₄ and 800 µL of methanol. Vortex for 90 seconds.

-

Liquid-Liquid Extraction: Add 2 mL of hexane and mix for 90 seconds.

-

Centrifugation: Centrifuge the samples for 10 minutes at 4,300 rpm to separate the layers.

-

Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a water:methanol (50:50) solution.

-

Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The chromatographic separation of C3-epimers from their non-epimeric forms is the most critical step. A column with unique selectivity, such as a fluoro-phenyl stationary phase, is often required.[6]

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

-

Column: Raptor FluoroPhenyl column (or equivalent) for baseline resolution of epimers.[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation.

-

Flow Rate: Typically in the range of 0.4-0.8 mL/min.

-

Injection Volume: 10 µL.

-

MRM Transitions: Specific precursor-to-product ion transitions for each vitamin D metabolite and their epimers, as well as the internal standards, must be optimized.

Signaling and Biological Implications

While having a lower affinity for the VDR, 3-epi-1α,25(OH)₂D₃ is not biologically inert. It can still induce the expression of VDR target genes, such as osteocalcin, albeit to a lesser extent than its non-epimeric form.[1] The metabolic stability of 3-epi-1α,25(OH)₂D₃ is reportedly higher than that of 1α,25(OH)₂D₃.[1][2] The physiological functions of C3-epimers are still under active investigation, but their presence and variable concentrations suggest a potential modulatory role in vitamin D signaling.[2]

Conclusion

The discovery of the C3-epimerase pathway has added a significant layer of complexity to our understanding of vitamin D metabolism and action. For researchers and drug development professionals, a thorough understanding of this pathway is essential for the accurate assessment of vitamin D status, the interpretation of clinical data, and the design of novel vitamin D analogues. The methodologies and data presented in this guide provide a foundational resource for further exploration into the physiological and pathological roles of C3-epimers. Further research is warranted to identify the specific epimerase enzyme and to fully elucidate the clinical significance of this important metabolic pathway.[1][3]

References

- 1. Epimers of Vitamin D: A Review [mdpi.com]

- 2. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimers of Vitamin D: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Vitamin D Epimers in Human Health: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vitamin D metabolism is more complex than the canonical pathway leading to 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃]. A key modification, C3-epimerization, gives rise to a series of vitamin D metabolites with distinct physiological roles. These C3-epimers, particularly 3-epi-25-hydroxyvitamin D₃ (3-epi-25OHD₃) and 3-epi-1α,25-dihydroxyvitamin D₃ (3-epi-1α,25(OH)₂D₃), are present in human circulation and can significantly influence the assessment of vitamin D status, especially in infants and pregnant women.[1][2][3] While generally exhibiting lower biological potency than their non-epimeric counterparts, C3-epimers possess unique bioactivity profiles, including anti-proliferative and differentiation-inducing effects, with potentially reduced calcemic side effects.[4][5] This guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of vitamin D epimers, alongside detailed experimental protocols for their analysis and characterization.

Introduction to Vitamin D Epimers

Vitamin D epimers are stereoisomers of vitamin D metabolites that differ in the configuration of the hydroxyl group at the C3 position of the A-ring, from the β-orientation to the α-orientation.[3] This seemingly minor structural change has significant implications for their biological activity and metabolic fate. The primary C3-epimers of interest are 3-epi-25OHD₃ and 3-epi-1α,25(OH)₂D₃. The existence of these epimers necessitates a re-evaluation of vitamin D's physiological roles and the methods used to assess its status.

Synthesis and Metabolism of Vitamin D Epimers

The formation of C3-epimers is an enzymatic process, although the specific epimerase responsible has not yet been fully identified.[6] This epimerization can occur for all major vitamin D metabolites.[3]

Metabolic Pathway

The metabolic pathway of vitamin D and its epimers is a complex network of hydroxylation and epimerization steps. The key enzymes involved are CYP2R1 in the liver for 25-hydroxylation, and CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase) primarily in the kidneys for further activation and catabolism, respectively.[6][7][8]

Quantitative Data on Vitamin D Epimers

The accurate quantification of vitamin D epimers is crucial for understanding their physiological relevance. Due to their isobaric nature, chromatographic separation is essential for distinguishing them from their non-epimeric forms.[1]

Table 1: Serum Concentrations of Vitamin D Epimers in Different Populations

| Population | Metabolite | Concentration Range | Mean Concentration | Reference |

| Infants (≤1 year) | 3-epi-25OHD₃ | - | 11.44 nmol/L | [9] |

| Toddlers (1-2 years) | 3-epi-25OHD₃ | - | 5.4 nmol/L | [9] |

| Pediatric (0-20 years) | 3-epi-25OHD₃ | - | 4.4 nmol/L | [9] |

| Adults | 3-epi-25OHD₃ | 0-22.5 nmol/L | 4.3 nmol/L | [3] |

Table 2: Binding Affinities and In Vitro Bioactivity of Vitamin D Epimers

| Metabolite | Binding Protein | Relative Binding Affinity (%) | In Vitro Bioactivity | Reference |

| 3-epi-25OHD₃ | DBP | 36-46 | Lower than 25OHD₃ | [3] |

| 3-epi-1α,25(OH)₂D₃ | VDR | 2-3 | Antiproliferative activity (~10-30% of 1α,25(OH)₂D₃) | [3] |

| 3-epi-1α,25(OH)₂D₃ | DBP | 250 | Higher than 1α,25(OH)₂D₃ | [4] |

Physiological Functions of Vitamin D Epimers

While possessing lower affinity for the vitamin D receptor (VDR), C3-epimers, particularly 3-epi-1α,25(OH)₂D₃, exhibit distinct biological activities.[3]

-

Anti-proliferative and Pro-differentiative Effects: 3-epi-1α,25(OH)₂D₃ has been shown to inhibit the proliferation and induce the differentiation of various cell types, including keratinocytes and cancer cells, albeit at a lower potency than 1α,25(OH)₂D₃.[4]

-

Reduced Calcemic Effects: A key characteristic of C3-epimers is their reduced calcemic activity compared to their non-epimeric counterparts.[3] This property makes them interesting candidates for therapeutic applications where hypercalcemia is a concern.

-

Metabolic Stability: 3-epi-1α,25(OH)₂D₃ demonstrates greater metabolic stability than 1α,25(OH)₂D₃, potentially leading to a prolonged biological effect.[5]

Signaling Pathway

The genomic actions of vitamin D and its epimers are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription.[10][11]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of 3-epi-1alpha,25-dihydroxyvitamin D3 involved in 1alpha,25-dihydroxyvitamin D3 metabolic pathway in cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CYP24A1 and CYP27B1 Polymorphisms Modulate Vitamin D Metabolism in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic homeostasis of vitamin D metabolism in the kidney through reciprocal modulation of Cyp27b1 and Cyp24a1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 11. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

The C-3 Epimer of 25-Hydroxyvitamin D3: An In-Depth Examination of its Natural Abundance and Quantification in Human Serum

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural abundance of 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) in human serum. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of vitamin D metabolism and its clinical implications. This document details the prevalence of this epimer across various populations, presents quantitative data in structured tables, describes detailed experimental protocols for its quantification, and illustrates the relevant metabolic pathways and analytical workflows through diagrams. The presence of 3-epi-25(OH)D3, an isomer of 25-hydroxyvitamin D3 [25(OH)D3] with lower biological activity, can significantly impact the accurate assessment of vitamin D status if not chromatographically separated from 25(OH)D3. This guide aims to provide the necessary technical details to understand and address this analytical challenge.

Introduction

Vitamin D is a crucial prohormone for calcium homeostasis and bone health, with growing evidence of its role in a myriad of other physiological processes. The assessment of an individual's vitamin D status is primarily achieved by measuring the serum concentration of 25-hydroxyvitamin D [25(OH)D], the major circulating metabolite. However, the discovery of the C-3 epimer of 25(OH)D3 has introduced a significant analytical consideration. This epimer, 3-epi-25(OH)D3, differs from 25(OH)D3 only in the stereochemical configuration of the hydroxyl group at the C-3 position. While initially thought to be confined to infants, 3-epi-25(OH)D3 is now known to be present in the serum of adults as well.[1][2]

The physiological significance of 3-epi-25(OH)D3 is still under investigation, but it is generally considered to have lower biological activity than 25(OH)D3. Its presence can lead to an overestimation of total 25(OH)D levels when using analytical methods that do not differentiate between the two isomers, such as some immunoassays and non-specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] This guide provides a detailed examination of the natural abundance of 3-epi-25(OH)D3 and the methodologies for its accurate quantification.

Natural Abundance of 3-epi-25-hydroxyvitamin D3 in Serum

The concentration of 3-epi-25(OH)D3 in human serum is variable and influenced by several factors including age, vitamin D supplementation, and overall vitamin D status.[5][6] It is consistently detected in a majority of the population, although typically at lower concentrations than 25(OH)D3.

In Adult Populations

Studies in adult populations have demonstrated the widespread presence of 3-epi-25(OH)D3. While generally low, its concentration can be significant in some individuals.

| Population | Number of Subjects (n) | Mean Concentration of 3-epi-25(OH)D3 (ng/mL) | Range of 3-epi-25(OH)D3 (ng/mL) | Mean Relative Abundance (% of 25(OH)D3) | Range of Relative Abundance (%) | Reference |

| General Adult Cohort | 214 | 1.5 (SD 1.9) | 0.1 - 23.7 | 4.75 | 0 - 25.5 | [1][2] |

| Adults with Hypervitaminosis D | 58 | Not specified | 2 - 28.6 | < 4 | < 1 - 10.6 | [7][8] |

| Non-Hispanic White Adults | 303 | Not specified | Not specified | Not specified | Not specified | [5] |

| Korean Adult Population | 11,744 | 1.15 (SD 0.85) | 0.50 - 15.66 | Not specified | 1.33 - 23.94 | [9][10] |

| Irish Adult Population | 1082 | ~0.63 | 0.26 - 3.75 (converted from nmol/L) | 4.6 | Not specified | [11] |

In Infant and Pediatric Populations

The concentration and relative abundance of 3-epi-25(OH)D3 are notably higher in infants compared to adults, which is a critical consideration for pediatric vitamin D assessment.[4][6]

| Population | Number of Subjects (n) | Median Concentration of 3-epi-25(OH)D3 (ng/mL) | Range of 3-epi-25(OH)D3 (ng/mL) | Median Relative Abundance (% of total 25(OH)D) | Range of Relative Abundance (%) | Reference |

| Infants (< 1 year) | 172 (39 with detectable epimer) | 9 | 5 - 92 | 24 | 8.7 - 61.1 | [6] |

| Preterm and Term Infants (up to 2 years) | 155 | Markedly elevated in early life | Not specified | Not specified | Not specified | [12] |

| Urban Schoolchildren | Not specified | Not specified | 0.95 - 3.95 | 5.5 | 2.5 - 17.0 | [13] |

In Maternal and Neonatal Populations

Studies on maternal and umbilical cord serum have also highlighted the presence of 3-epi-25(OH)D3, suggesting in-utero exposure and metabolism.

| Population | Number of Subjects (n) | Median Concentration of 3-epi-25(OH)D3 (nmol/L) | Range of Relative Abundance (%) | Reference |

| Maternal Serum | 1502 | 1.9 | 0.5 - 19.9 | [14][15] |

| Umbilical Cord Serum | 1321 | 1.7 | 0.7 - 15.3 | [14][15] |

Experimental Protocols for Quantification

Accurate quantification of 3-epi-25(OH)D3 requires its chromatographic separation from 25(OH)D3, as they are isobaric and cannot be distinguished by mass spectrometry alone. LC-MS/MS is the gold standard for this analysis.

Sample Preparation

A robust sample preparation is crucial to remove interfering substances from the serum matrix. Common procedures include protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction

-

To 400 µL of serum, add 15 µL of an internal standard solution (e.g., d6-25-hydroxyvitamin D3 in methanol).

-

Add 400 µL of 0.2 M Zinc Sulfate (ZnSO₄) to precipitate proteins.

-

Add 800 µL of methanol and vortex for 10 seconds.

-

Add 2 mL of hexane and mix for 90 seconds for liquid-liquid extraction.

-

Centrifuge the sample at 4,300 rpm for 10 minutes to separate the layers.

-

Transfer the upper hexane layer to a clean tube.

-

Evaporate the hexane to dryness under a stream of nitrogen at 55 °C.

-

Reconstitute the dried extract in 100 µL of a 50:50 water:methanol solution for injection into the LC-MS/MS system.[1]

Protocol 2: Protein Precipitation and Solid-Phase Extraction

-

To 100 µL of serum, add 200 µL of methanol containing the internal standard (e.g., d6-25(OH)D3).

-

Vortex the mixture to precipitate proteins and then centrifuge.

-

Transfer the supernatant to a well of an SPE plate (e.g., SOLAµ HRP) containing 300 µL of water.

-

Wash the SPE wells with 200 µL of water followed by 300 µL of 40% methanol.

-

Elute the analytes with 150 µL of methanol.

-

Further dilute the eluate with 100 µL of water before injection.[5]

Liquid Chromatography

The key to resolving 3-epi-25(OH)D3 and 25(OH)D3 lies in the choice of the analytical column and mobile phase conditions. Pentafluorophenyl (PFP) and certain C18 columns have shown success in achieving baseline separation.

-

Analytical Column: A Raptor FluoroPhenyl column or a Hypersil GOLD PFP (1.9 µm, 100 × 2.1 mm) is recommended for achieving baseline separation.[1][5] Some methods have also successfully used specific C18 columns, sometimes requiring cooling to enhance resolution.[2][12]

-

Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: A flow rate of around 0.2-0.4 mL/min is commonly used.

Tandem Mass Spectrometry

Detection is typically performed using a triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Ionization Mode: Positive APCI or ESI.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The precursor-to-product ion transitions for 25(OH)D3 and 3-epi-25(OH)D3 are identical due to their isobaric nature. A common transition is m/z 401.3 -> 383.3. The deuterated internal standard (d6-25(OH)D3) would have a transition of m/z 407.3 -> 389.3.

Signaling Pathways and Logical Relationships

The formation and metabolism of 3-epi-25(OH)D3 are integrated into the broader vitamin D metabolic pathway.

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolism of Vitamin D3, including the epimerization pathway. An unknown C3-epimerase is responsible for the conversion of 25(OH)D3 to 3-epi-25(OH)D3. Subsequently, 3-epi-25(OH)D3 can be hydroxylated by the same enzymes that act on 25(OH)D3, namely CYP27B1 and CYP24A1.

Experimental Workflow for Quantification

The following diagram outlines the logical workflow for the quantification of 3-epi-25(OH)D3 in a serum sample using LC-MS/MS.

References

- 1. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]

- 2. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. apps.thermoscientific.com [apps.thermoscientific.com]

- 5. lcms.cz [lcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Serum 3‐Epi‐25‐Hydroxyvitamin D3 , 25‐Hydroxyvitamin D3 and 25‐Hydroxyvitamin D2 in the Korean Population With UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of C3-Epi-25-Hydroxyvitamin D concentration in adult serum: LC-MS/MS determination using [2H3] 3-epi-25OHD3 internal standard and NIST traceable commercial 3-epi-25OHD calibrators - UEA Digital Repository [ueaeprints.uea.ac.uk]

Stability of 3-epi-25-hydroxy Vitamin D3-d6 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-epi-25-hydroxy vitamin D3-d6 in solution, a critical consideration for researchers and professionals in drug development and clinical diagnostics. Given the limited direct stability data for this specific deuterated epimer, this guide synthesizes information from studies on closely related vitamin D analogs to provide a robust understanding of its stability profile. The guide details experimental protocols for stability assessment and quantitative analysis, and visualizes key metabolic pathways and analytical workflows.

Introduction

3-epi-25-hydroxy vitamin D3 (3-epi-25(OH)D3) is a C-3 epimer of 25-hydroxy vitamin D3 (25(OH)D3), the primary circulating form of vitamin D and a key biomarker for vitamin D status. The deuterated form, this compound, is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of 3-epi-25(OH)D3. Ensuring the stability of this internal standard in solution is paramount for the precision and reliability of these analytical methods. Degradation of the standard can lead to an overestimation of the analyte concentration, impacting clinical diagnoses and research outcomes.

Data Presentation: Stability of Vitamin D Analogs in Solution

Table 1: Stability of 25-hydroxy Vitamin D in Serum/Plasma

| Storage Temperature | Duration | Stability | Reference |

| Room Temperature | 4 hours | Stable | [1](--INVALID-LINK--) |

| 2-8 °C | 24 hours | Stable | [1](--INVALID-LINK--) |

| -20 °C | 7 days | Stable | [1](--INVALID-LINK--) |

| -20 °C | Up to 30 days | Pre-analytically stable | [2](--INVALID-LINK--) |

| -80 °C | 3 months | Stable | [1](--INVALID-LINK--) |

| -80 °C | 7 months | Significant reduction (~5%) | [3](--INVALID-LINK--) |

Table 2: Stability of Vitamin D3 in Aqueous and Organic Solutions

| Solvent | Temperature | Light Condition | Duration | Stability/Degradation | Reference |

| Distilled Water | 25 °C | - | 1 day | >90% degradation | [4](--INVALID-LINK--) |

| Methanol, Ethanol | 25 °C | - | 5 days | Very stable | [4](--INVALID-LINK--) |

| Aqueous (pH 1-4) | 25 °C | - | Hours | Unstable | [4](--INVALID-LINK--) |

| Aqueous (pH 5-8) | 25 °C | - | Hours | More stable | [4](--INVALID-LINK--) |

| Distilled Water | 25 °C | Protected from light | - | More stable than light-exposed | [4](--INVALID-LINK--) |

| Distilled Water | 40 °C | - | - | Increased degradation rate | [1](--INVALID-LINK--) |

A product data sheet for solid 3-epi-25-hydroxy Vitamin D3 indicates that it is stable for at least two years when stored at -80°C[5].

Inference for this compound:

Based on the data for related compounds, it can be inferred that this compound in organic solvents such as methanol or ethanol is stable for extended periods, especially when stored at low temperatures and protected from light. Aqueous solutions should be avoided for long-term storage due to significant degradation. If aqueous solutions are necessary, they should be prepared fresh, buffered to a pH between 5 and 8, and used promptly. For long-term storage, it is recommended to store stock solutions of this compound in an organic solvent at -80°C.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock and Working Solutions

This protocol outlines the recommended procedure for preparing and storing solutions of this compound to ensure its stability for use as an internal standard.

Materials:

-

This compound (solid)

-

Anhydrous ethanol or methanol (LC-MS grade)

-

Amber glass vials with Teflon-lined caps

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Stock Solution Preparation (e.g., 1 mg/mL):

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the solid standard using an analytical balance.

-

Dissolve the weighed standard in the appropriate volume of anhydrous ethanol or methanol in an amber glass vial to achieve the desired concentration.

-

Vortex the solution until the solid is completely dissolved.

-

Store the stock solution at -80°C in a tightly sealed amber vial.

-

-

Working Solution Preparation:

-

Allow the stock solution to equilibrate to room temperature before use.

-

Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, ethanol, or a mixture compatible with the analytical method) to the desired concentration.

-

Prepare working solutions fresh daily or as required by the stability data for the specific storage conditions.

-

Store working solutions at 2-8°C or -20°C in tightly sealed amber vials if not for immediate use, and for a validated period.

-

Protocol 2: LC-MS/MS Analysis of 3-epi-25-hydroxy Vitamin D3

This protocol provides a general framework for the quantitative analysis of 3-epi-25-hydroxy vitamin D3 using a deuterated internal standard. Method parameters should be optimized for the specific instrumentation used.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction):

- To 100 µL of serum or plasma sample, add 200 µL of a solution of methanol containing the this compound internal standard[6].

- Vortex the mixture vigorously for 30 seconds to precipitate proteins.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube.

- Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

- Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.

- Elute the analyte and internal standard with a less polar solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- Liquid Chromatography (LC):

- Column: A column capable of separating C3 epimers, such as a pentafluorophenyl (PFP) or a cyano (CN) column, is required.

- Mobile Phase: A gradient of water with a small amount of formic acid and an organic solvent like methanol or acetonitrile is typically used.

- Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 3-epi-25-hydroxy vitamin D3 and its deuterated internal standard. The exact m/z values will depend on the specific adducts formed (e.g., [M+H-H₂O]⁺).

- Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Mandatory Visualization

Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin D3, including the formation of 25-hydroxyvitamin D3 and its subsequent epimerization to 3-epi-25-hydroxyvitamin D3, as well as further hydroxylation steps.

Caption: Vitamin D3 metabolic pathway including C-3 epimerization.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the typical workflow for the quantitative analysis of 3-epi-25-hydroxy vitamin D3 from a biological sample using LC-MS/MS.

Caption: Workflow for LC-MS/MS analysis of 3-epi-25-hydroxy vitamin D3.

Conclusion

The stability of this compound in solution is a critical factor for accurate and reliable quantification of its non-deuterated analog in biological samples. While direct stability studies on this specific molecule are lacking, evidence from related vitamin D compounds strongly suggests that it is stable in organic solvents, particularly when stored at low temperatures and protected from light. Conversely, it is prone to degradation in aqueous solutions, especially under acidic conditions. Adherence to proper preparation and storage protocols, as outlined in this guide, is essential for maintaining the integrity of this internal standard. The provided experimental workflow for LC-MS/MS analysis offers a robust framework for the precise measurement of 3-epi-25-hydroxy vitamin D3, contributing to the advancement of research and clinical applications in the field of vitamin D metabolism. Further studies are warranted to establish definitive quantitative stability data for this compound in various solutions and storage conditions.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. lcms.cz [lcms.cz]

Commercial Suppliers and Technical Guide for 3-epi-25-hydroxy Vitamin D3-d6

For researchers, scientists, and drug development professionals requiring a stable, deuterated internal standard for the accurate quantification of vitamin D metabolites, 3-epi-25-hydroxy vitamin D3-d6 is a critical reference material. This in-depth technical guide provides an overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

3-epi-25-hydroxy vitamin D3 is a C-3 epimer of 25-hydroxy vitamin D3, a major circulating metabolite of vitamin D. The presence of this epimer can interfere with the accurate measurement of 25-hydroxy vitamin D3 levels in biological samples. The use of a deuterated internal standard, such as this compound, is essential for precise and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response. This guide details the specifications from various commercial suppliers and provides a foundational experimental workflow for its use.

Commercial Supplier and Product Specifications

Several reputable chemical suppliers provide this compound for research purposes. The products are typically available as solids or in solution at specified concentrations. Below is a comparative table summarizing the quantitative data from various suppliers.

| Supplier | Product Number(s) | Form | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Storage Conditions |

| MedChemExpress | HY-142140S | Solid | C₂₇H₃₈D₆O₂ | 406.67 | Not specified | Freezer, under inert atmosphere |

| Sigma-Aldrich | 751316 | Solid | C₂₇D₃H₄₁O₂ | 403.66 | ≥98 atom % D, ≥98% (CP) | -20°C |

| 751324 | Solution (50 µg/mL in ethanol) | C₂₇D₃H₄₁O₂ | 403.66 | 98 atom % D, 98% (CP) | -20°C | |

| 751332 | Solution (100 µg/mL in ethanol) | C₂₇D₃H₄₁O₂ | 403.66 | 98 atom % D, 98% (CP) | -20°C | |

| Pharmaffiliates | PA STI 052150 | White to Off-White Solid | C₂₇H₃₈D₆O₂ | 406.67 | Not specified | -86°C Amber Vial, Freezer, Under inert atmosphere |

| Cayman Chemical | (Does not supply the d6 form, but provides the non-deuterated form) | - | - | - | - | - |

| MyBioSource | MBS641080 (non-deuterated) | - | - | - | - | - |

| Simson Pharma | C630018 (d6, custom synthesis) | - | C₂₇H₃₈D₆O₂ | 406.68 | Not specified | Not specified |

Note: Data is compiled from publicly available information on supplier websites. Purity and isotopic enrichment specifications may vary by lot. It is recommended to consult the certificate of analysis for specific batch information.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of 3-epi-25-hydroxy vitamin D3 and other vitamin D metabolites in biological matrices such as serum and plasma. The following is a generalized protocol for its use.

Materials and Reagents

-

This compound (from a commercial supplier)

-

Reference standards for analytes of interest (e.g., 25-hydroxy vitamin D3, 25-hydroxy vitamin D2, 3-epi-25-hydroxy vitamin D3)

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Human serum or plasma (analyte-free or with known concentrations for calibration)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution:

-

If purchased as a solid, accurately weigh a known amount of this compound and dissolve it in a precise volume of methanol or ethanol to create a stock solution of known concentration (e.g., 1 mg/mL).

-

If purchased as a solution, this can be used as the stock solution or diluted as needed.

-

-

Internal Standard Working Solution:

-

Dilute the IS stock solution with methanol or another appropriate solvent to a working concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration will depend on the expected analyte levels and the sensitivity of the mass spectrometer.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analytes into an appropriate matrix (e.g., charcoal-stripped serum or a surrogate matrix).

-

Sample Preparation

-

Protein Precipitation:

-

To a known volume of serum or plasma sample (e.g., 100 µL), add a fixed volume of the internal standard working solution.

-

Add a volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Evaporation and Reconstitution (Optional):

-

The supernatant can be evaporated to dryness under a stream of nitrogen.

-

The dried extract is then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water). This step can increase the concentration of the analytes.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of vitamin D metabolites. PFP columns can provide better resolution between 25-hydroxy vitamin D3 and its 3-epi form.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is used.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. For this compound, the precursor ion will be [M+H]+ or [M+H-H₂O]+, and the product ions will be fragments resulting from the loss of water or other neutral molecules.

-

Data Analysis

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the use of this compound as an internal standard in an LC-MS/MS assay.

Methodological & Application

Application Note and Protocol for the Quantification of 25-Hydroxyvitamin D3 and its C3-Epimer using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its association with various health outcomes. The presence of its C3-epimer, 3-epi-25-hydroxyvitamin D3, a stereoisomer with potentially different biological activity, can interfere with traditional immunoassays and even some LC-MS/MS methods, leading to an overestimation of 25(OH)D3 levels.[1][2] This application note provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that allows for the chromatographic separation and individual quantification of 25(OH)D3 and its C3-epimer in human serum or plasma.

This method is critical for clinical research, epidemiological studies, and drug development programs where precise vitamin D metabolite measurement is paramount. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.

Experimental Protocols

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a common and effective method for extracting vitamin D metabolites from serum or plasma.

Materials:

-

Human serum or plasma samples

-

Internal Standard (IS) solution: Deuterated 25-hydroxyvitamin D3 (d6-25(OH)D3) in methanol (e.g., 1 µg/mL)[1]

-

0.2 M Zinc Sulfate (ZnSO4) solution

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Centrifuge capable of 4,300 rpm

-

Nitrogen evaporator

-

Reconstitution solution: 50:50 (v/v) water:methanol[1]

Procedure:

-

To 400 µL of serum or plasma in a glass vial, add 15 µL of the internal standard solution.[1]

-

Add 400 µL of 0.2 M ZnSO4 solution to precipitate proteins.[1]

-

Add 800 µL of methanol and vortex for 10 seconds.[1]

-

Add 2 mL of hexane, and mix vigorously for 90 seconds to extract the analytes into the organic layer.[1]

-

Centrifuge the samples at 4,300 rpm for 10 minutes to separate the layers.[1]

-

Carefully transfer the upper hexane layer to a clean tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at 55 °C.[1]

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.[1]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is key to resolving 25(OH)D3 from its C3-epimer. A pentafluorophenyl (PFP) or a similar phase column is often recommended for this purpose.[3]

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

| Parameter | Condition |

| Column | Raptor FluoroPhenyl (or equivalent PFP column), e.g., 100 x 2.1 mm, 2.7 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start at 70% B, increase to 85% B over 4 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer is used for sensitive and specific detection of the analytes.

MS System: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for its robustness in vitamin D analysis.

| Parameter | Setting |

| Ionization Mode | Positive APCI or ESI |

| Source Temperature | 450 °C (APCI)[4] |

| Ion Source Gas | 60 psi[4] |

| Curtain Gas | 30 psi[4] |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 25-hydroxyvitamin D3 | 401.3 | 383.3 | 15 |

| 3-epi-25-hydroxyvitamin D3 | 401.3 | 383.3 | 15 |

| d6-25-hydroxyvitamin D3 (IS) | 407.4 | 389.4 | 15 |

Note: Since 25(OH)D3 and its C3-epimer are isobaric, they have the same MRM transitions and are distinguished by their chromatographic retention times.[1]

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for the analysis of 25-hydroxyvitamin D3 and its C3-epimer.

Table 1: Method Validation Parameters

| Parameter | 25-hydroxyvitamin D3 | 3-epi-25-hydroxyvitamin D3 |

| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1.0 | 1.0 |

| Intra-assay Precision (%CV) | < 5% | < 6% |

| Inter-assay Precision (%CV) | < 7% | < 8% |

| Accuracy/Recovery (%) | 95 - 105% | 94 - 106% |

Table 2: Example Precision and Accuracy Data

| Analyte | Spiked Concentration (ng/mL) | Intra-assay CV (%) (n=5) | Inter-assay CV (%) (n=5, 3 days) | Recovery (%) |

| 25-hydroxyvitamin D3 | 5 | 4.2 | 6.8 | 102.3 |

| 25 | 3.1 | 5.2 | 98.7 | |

| 75 | 2.5 | 4.5 | 101.5 | |

| 3-epi-25-hydroxyvitamin D3 | 5 | 5.1 | 7.5 | 103.1 |

| 25 | 4.0 | 6.1 | 97.9 | |

| 75 | 3.2 | 5.8 | 100.8 |

Visualizations

Caption: Workflow for LC-MS/MS analysis of 25(OH)D3 and its C3-epimer.

Caption: Chromatographic separation of isobaric 25(OH)D3 and its C3-epimer.

References

- 1. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 3-epi-25-hydroxy Vitamin D3-d6 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals